molecular formula C5H9N3O5 B14537495 N-(4,4-Dinitropentan-2-ylidene)hydroxylamine CAS No. 62116-05-6

N-(4,4-Dinitropentan-2-ylidene)hydroxylamine

Cat. No.: B14537495
CAS No.: 62116-05-6
M. Wt: 191.14 g/mol
InChI Key: OFCWYIJRUOCYQS-UHFFFAOYSA-N
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Description

N-(4,4-Dinitropentan-2-ylidene)hydroxylamine is a chemical compound characterized by the presence of nitro groups and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Dinitropentan-2-ylidene)hydroxylamine typically involves the reaction of 4,4-dinitropentanal with hydroxylamine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(4,4-Dinitropentan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4,4-Dinitropentan-2-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential role in biochemical pathways involving nitro and hydroxylamine groups.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-Dinitropentan-2-ylidene)hydroxylamine involves its interaction with molecular targets through its nitro and hydroxylamine groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form stable complexes with target molecules .

Comparison with Similar Compounds

Properties

CAS No.

62116-05-6

Molecular Formula

C5H9N3O5

Molecular Weight

191.14 g/mol

IUPAC Name

N-(4,4-dinitropentan-2-ylidene)hydroxylamine

InChI

InChI=1S/C5H9N3O5/c1-4(6-9)3-5(2,7(10)11)8(12)13/h9H,3H2,1-2H3

InChI Key

OFCWYIJRUOCYQS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CC(C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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